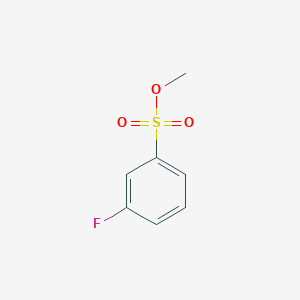

Methyl 3-fluorobenzenesulfonate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-fluorobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7FO3S/c1-11-12(9,10)7-4-2-3-6(8)5-7/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLINELVCVRRAJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COS(=O)(=O)C1=CC=CC(=C1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7FO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1865148-58-8 | |

| Record name | methyl 3-fluorobenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Fluorobenzenesulfonate and Analogous Fluorobenzenesulfonate Esters

The synthesis of aryl sulfonate esters, including fluorinated analogues, is a fundamental transformation in organic chemistry, often accomplished through the reaction of a sulfonyl chloride with an alcohol or a phenol (B47542).

A common and direct method for synthesizing compounds like Methyl 3-fluorobenzenesulfonate involves the esterification of the corresponding sulfonyl chloride. In a typical procedure, 3-fluorobenzenesulfonyl chloride would be reacted with methanol (B129727) in the presence of a base to neutralize the hydrochloric acid byproduct. Pyridine or triethylamine (B128534) are frequently used for this purpose in a suitable solvent like dichloromethane (B109758) or acetonitrile (B52724).

While direct synthesis of this compound is not extensively detailed in the provided research, the synthesis of analogous fluorobenzenesulfonate esters is well-documented, offering clear procedural precedents. For instance, various substituted phenyl fluorobenzenesulfonates have been prepared by reacting the appropriate phenol with a fluorobenzenesulfonyl chloride. mdpi.com Similarly, the synthesis of 2-(benzo[d] Current time information in Bangalore, IN.nih.govdioxole-5-carboxamido)phenyl 3-fluorobenzenesulfonate was achieved with a high yield of 86.6% by reacting the corresponding phenolic precursor. frontiersin.org

Another relevant synthetic strategy involves the reaction of phenols with sulfonyl chlorides in the presence of a base. For example, 7-amino-5,8-dioxo-5,8-dihydronaphthalen-1-yl 4-fluorobenzenesulfonate was prepared from its phenolic precursor and 4-fluorobenzenesulfonyl chloride in acetonitrile with triethylamine, achieving a 98% yield. scielo.br The synthesis of various (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl benzenesulfonate (B1194179) analogues, including the 4-fluoro derivative, was accomplished by reacting (5-(methylthio)-1,3,4-oxadiazol-2-yl)methanol with the corresponding sulfonyl chlorides. nih.gov

The following table summarizes the synthesis of several analogous fluorobenzenesulfonate esters, highlighting the reactants, yields, and basic conditions.

| Product | Reactants | Yield | Reference |

|---|---|---|---|

| 2-(Benzo[d] Current time information in Bangalore, IN.nih.govdioxole-5-carboxamido)phenyl 3-fluorobenzenesulfonate | 2-(Benzo[d] Current time information in Bangalore, IN.nih.govdioxole-5-carboxamido)phenol + 3-Fluorobenzenesulfonyl chloride | 86.6% | frontiersin.org |

| 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenyl 3-fluorobenzenesulfonate | 2-(3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamido)phenol + 3-Fluorobenzenesulfonyl chloride | 76% | nih.govfrontiersin.org |

| (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl 4-fluorobenzenesulfonate | (5-(methylthio)-1,3,4-oxadiazol-2-yl)methanol + 4-Fluorobenzenesulfonyl chloride | 86.5% | nih.gov |

| Pyridin-2-yl 4-fluorobenzenesulfonate | 2-Hydroxypyridine + Sodium 4-fluorobenzenesulfinate + CuBr2 | Not specified | rsc.org |

| 7-Amino-5,8-dioxo-5,8-dihydronaphthalen-1-yl-4-fluorobenzenesulfonate | 2-Amino-8-hydroxy-1,4-naphthoquinone + 4-Fluorobenzenesulfonyl chloride + Triethylamine | 98% | scielo.br |

Process Optimization and Scale Up Considerations for Laboratory Synthesis

Scaling up the synthesis of sulfonate esters from milligram to multi-gram or kilogram scales requires careful optimization of reaction parameters to ensure safety, efficiency, and product purity. acs.org

For the synthesis of Methyl 3-fluorobenzenesulfonate, key optimization parameters would include reaction temperature, choice of base and solvent, and the stoichiometry of the reactants. The order of addition can also be critical. For instance, slow addition of the sulfonyl chloride to a solution of methanol (B129727) and the base can help to control the exothermic reaction and minimize side-product formation.

A scale-up experiment for a tertiary sulfonamide synthesis involved reacting 1.0 mmol of the starting material with equivalents of trichloroisocyanuric acid and triflic acid in acetonitrile (B52724). amazonaws.com This highlights the importance of maintaining reactant ratios and concentrations during scale-up. Purification at a larger scale often shifts from chromatographic methods to crystallization, which is more economical and efficient for obtaining high-purity material. The preparation of sodium 3-methylbenzenesulfinate, a potential precursor, was achieved by heating the corresponding sulfonyl chloride with sodium sulfite (B76179) and sodium bicarbonate in water, followed by extraction and recrystallization to obtain the pure product. rsc.org

Another example of a scaled-up procedure involved the synthesis of cyclohexyl(phenyl)sulfane, where 5 mmol of sodium benzenesulfinate (B1229208) was reacted in a 100 mL flask. rsc.org This indicates a straightforward increase in glassware size and reagent quantities for laboratory scale-up.

The table below outlines key considerations for process optimization and laboratory scale-up.

| Parameter | Consideration for Optimization and Scale-Up | Rationale | Reference |

|---|---|---|---|

| Reaction Temperature | Implement precise temperature control, especially for exothermic reactions. | Ensures consistent reaction rates, minimizes byproduct formation, and enhances safety. | acs.org |

| Reagent Addition | Controlled, slow addition of reactive species (e.g., sulfonyl chloride). | Manages exotherms and maintains optimal stoichiometry throughout the reaction. | acs.org |

| Solvent Choice | Select a solvent that allows for easy product isolation (e.g., crystallization) and has a suitable boiling point for reflux and removal. | Facilitates purification and handling at larger scales. | amazonaws.com |

| Purification Method | Transition from chromatography to recrystallization where possible. | Recrystallization is more time and cost-effective for larger quantities of solid products. | rsc.org |

| Work-up Procedure | Optimize aqueous washes and extractions to minimize solvent usage and emulsion formation. | Improves efficiency and reduces waste on a larger scale. | amazonaws.com |

Reactivity Profiles and Mechanistic Investigations of Methyl 3 Fluorobenzenesulfonate in Organic Transformations

Nucleophilic Substitution Reactions Involving the Sulfonate Leaving Group

The sulfonate group in Methyl 3-fluorobenzenesulfonate is an excellent leaving group, making the compound a potent methylating agent in nucleophilic substitution reactions. The electron-withdrawing nature of the 3-fluorobenzenesulfonyl group enhances the electrophilicity of the methyl group, facilitating its transfer to a wide range of nucleophiles.

This reactivity is harnessed in the synthesis of various functionalized molecules. For instance, this compound is used to synthesize novel 1,3,4-oxadiazole (B1194373) derivatives. In a reported synthesis, it reacts with a hydroxyl group on a (5-(methylthio)-1,3,4-oxadiazol-2-yl)methanol intermediate to yield (5-(methylthio)-1,3,4-oxadiazol-2-yl)this compound. nih.govchemrxiv.org Similarly, it is employed in the synthesis of capsaicin (B1668287) derivatives containing a sulfonic acid esters moiety, where it reacts with the phenolic hydroxyl group of a vanillylamide derivative. researchgate.net

The general scheme for these reactions involves the attack of a nucleophile (Nu:) on the methyl group of this compound, leading to the displacement of the 3-fluorobenzenesulfonate anion.

General Reaction Scheme: CH₃-OSO₂-C₆H₄-3-F + Nu: → CH₃-Nu + ⁻OSO₂-C₆H₄-3-F

This type of reaction has been documented in the synthesis of various biologically active compounds, highlighting the utility of this compound as a key building block. researchgate.netrsc.orgresearchgate.net

Electrophilic Reactivity of this compound in C-C Bond Formation

Beyond its role as a methylating agent, the aromatic ring of this compound can exhibit electrophilic character, particularly in transition metal-catalyzed cross-coupling reactions. In these transformations, the sulfonate ester functions as a leaving group, analogous to a halide, enabling the formation of new carbon-carbon bonds at the C-3 position of the benzene (B151609) ring.

Aryl sulfonates, including tosylates, mesylates, and fluorosulfonates, are recognized as effective electrophiles in palladium- and nickel-catalyzed cross-coupling reactions. epa.govresearchgate.net These reactions typically involve the oxidative addition of a low-valent metal catalyst (e.g., Pd(0) or Ni(0)) into the carbon-oxygen bond of the sulfonate ester. The resulting organometallic intermediate can then undergo transmetalation with an organometallic nucleophile (e.g., an organoboron or organozinc reagent) followed by reductive elimination to furnish the C-C coupled product. rsc.org

While specific examples focusing solely on this compound in C-C bond formation are not extensively detailed in the surveyed literature, the reactivity of closely related aryl sulfonates provides a strong precedent. For example, palladium-catalyzed carbonylation of aryl sulfonates, such as p-tolyl p-fluorobenzenesulfonate, has been shown to produce benzoate (B1203000) esters, demonstrating C-C bond formation via CO insertion. thieme-connect.com The reactivity order for common electrophiles in Suzuki-Miyaura coupling has been established as I > Br > OTf ≈ OFs ≫ Cl, OTs, OMs, placing fluorosulfonates (OFs) on par with highly reactive triflates (OTf). epa.gov

Catalytic Reaction Systems Utilizing this compound

The utility of this compound and related aryl sulfonates is significantly expanded through various catalytic systems, which enable a broad range of chemical transformations.

Transition Metal-Catalyzed Transformations

Transition metal catalysis is crucial for activating the C–O bond of aryl sulfonates, rendering them effective substrates in cross-coupling reactions. researchgate.net

Palladium Catalysis: Palladium complexes are widely used to catalyze the carbonylation and cross-coupling of aryl sulfonates. For instance, the combination of Pd(OAc)₂ with specific phosphine (B1218219) ligands like dcpp enables the carbonylation of aryl tosylates at atmospheric pressure. thieme-connect.com Similarly, Pd(OAc)₂ with PPh₃ effectively catalyzes the Suzuki-Miyaura coupling of aryl fluorosulfonates with arylboronic acids under mild conditions. epa.gov

Nickel Catalysis: Nickel catalysts are often more effective alternatives for coupling less reactive C-O electrophiles. researchgate.netrsc.org The homocoupling of aryl triflates has been achieved using NiCl₂ with PPh₃ and a zinc reductant. rsc.org Nickel catalysts are also employed in the direct fluorosulfonylation of vinyl bromides, showcasing their versatility in forming S-C bonds. d-nb.info

| Catalyst System | Reaction Type | Substrate Example | Product Type | Yield (%) | Reference |

| Pd(OAc)₂ / Josiphos ligand | Carbonylation | p-Tolyl p-fluorobenzenesulfonate | Ester | 96 (conversion) | thieme-connect.com |

| Pd(OAc)₂ / dcpp | Carbonylation | Aryl tosylate | Ester | >90 (conversion) | thieme-connect.com |

| NiCl₂(PPh₃)₂ / Zn | Homocoupling | Aryl triflate | Biaryl | High | rsc.org |

| Ni(OAc)₂·4H₂O / DPEPhos | Fluorosulfonylation | β-Bromostyrene | β-Styrylsulfonyl fluoride (B91410) | 77 | d-nb.info |

Organocatalytic Applications in Ester Functionalization

Organocatalysis offers a metal-free alternative for chemical transformations. While specific applications of this compound in organocatalytic ester functionalization are not prominently featured in the searched literature, related systems provide insight into potential reactivity.

N-Heterocyclic carbenes (NHCs) have been shown to catalyze the Sulfur(VI) Fluoride Exchange (SuFEx) reaction between sulfonyl fluorides and various phenols and alcohols to produce sulfonate esters. This process avoids the use of silicon-based reagents and proceeds under base-free conditions, showcasing a powerful organocatalytic protocol for constructing sulfonate ester linkages.

Additionally, p-sulfonic acid calix[n]arenes have been identified as highly active and water-tolerant organocatalysts for esterification reactions, such as the formation of methyl palmitate from palmitic acid and methanol (B129727). These macrocyclic compounds demonstrate that sulfonic acid functionalities themselves can be powerful organocatalysts, suggesting the potential for autocatalytic or related pathways in reactions involving sulfonate esters under certain conditions.

Mechanistic Studies on Related Fluorinated Sulfonate Esters

Mechanistic investigations into fluorinated sulfonate esters reveal complex reaction pathways that are highly dependent on the substrate and reaction conditions. These studies are crucial for understanding and predicting the chemical behavior of compounds like this compound.

Olefination reactions using carbanions derived from sulfonyl halides and activated sulfonate esters proceed through a multi-step mechanism involving an aldol-type addition, cyclization to a four-membered oxathietane intermediate, and subsequent fragmentation to form alkenes. DFT calculations have shown that the fragmentation step often has the highest energy barrier. The nature of the alkoxy group on the sulfonate ester is critical; only esters of fluorinated alcohols and phenols are typically reactive enough to proceed to the alkene product, whereas non-activated esters may only form the initial aldol (B89426) adduct.

Rearrangement Reactions of Epoxy Sulfonates and Fluorobenzenesulfonate Analogues

The rearrangement of epoxy alcohols, famously known as the Payne rearrangement, provides a powerful method for the isomerization of 2,3-epoxy alcohols to their 1,2-epoxy alcohol counterparts under basic conditions. wikipedia.org This transformation proceeds via an intramolecular SN2 attack of a neighboring alkoxide, which is formed by deprotonation of the alcohol. The process is reversible and stereospecific, occurring with inversion of configuration at the carbon center undergoing nucleophilic attack. wikipedia.orgchemtube3d.com While the rearrangement itself involves the epoxy alcohol moiety, sulfonate esters, including fluorobenzenesulfonate analogues, play a crucial role in subsequent reactions, often acting as excellent leaving groups to trap the rearranged product.

In synthetic strategies, an epoxy alcohol can first undergo a Payne rearrangement to form a new, often more reactive, epoxy alcohol. chemtube3d.com The resulting alkoxide from the rearranged epoxide can then be functionalized. For instance, in complex molecule synthesis, such as in approaches towards the natural product tagetitoxin, the strategic use of rearrangements involving epoxides is a key theme. ucl.ac.ukuea.ac.uk Although direct rearrangement of an epoxy sulfonate is not the primary mechanism described, the sulfonate group is often introduced onto the hydroxyl function of the rearranged epoxy alcohol. This converts the alcohol into a sulfonate ester, such as a p-toluenesulfonate (tosylate) or a fluorobenzenesulfonate, transforming the hydroxyl group into a good leaving group for a subsequent nucleophilic substitution or cyclization step. uea.ac.ukuea.ac.uk

For example, a synthetic sequence might involve the base-catalyzed Payne rearrangement of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol. The newly formed primary alcohol can then be sulfonylated. If a fluorobenzenesulfonate is used, it renders the position highly susceptible to attack by a nucleophile. This strategy is particularly useful when steric hindrance prevents direct attack at the original epoxide position. The rearrangement effectively relocates the reactive site to a more accessible position. chemtube3d.com

The choice of the sulfonate ester can be critical. Fluorinated benzenesulfonates, due to the electron-withdrawing nature of the fluorine atom, are excellent leaving groups, sometimes even more so than traditional tosylates or mesylates. In one synthetic study, a p-fluorobenzenesulfonate derivative was prepared from an oxime salt and p-fluorobenzenesulfonyl chloride, highlighting the accessibility of these reagents. mit.edu The enhanced leaving group ability can be crucial in facilitating difficult substitution or cyclization reactions that might fail with less reactive sulfonates.

Table 1: Role of Sulfonates in Epoxy Alcohol Reactions

| Reaction Stage | Description | Role of Sulfonate (e.g., Fluorobenzenesulfonate) | Reference Example |

| Initial State | A 2,3-epoxy alcohol is present. | Not directly involved in the initial rearrangement. | Payne Rearrangement wikipedia.org |

| Rearrangement | Under basic conditions, the 2,3-epoxy alcohol isomerizes to a 1,2-epoxy alcohol via intramolecular alkoxide attack. | Not directly involved. The alkoxide is the internal nucleophile. | Payne Rearrangement chemtube3d.com |

| Functionalization | The hydroxyl group of the rearranged 1,2-epoxy alcohol is converted to a sulfonate ester. | Acts as an activating group, converting the alcohol into an excellent leaving group. | Synthesis of Epoxide 125 uea.ac.uk |

| Final Reaction | The epoxy sulfonate reacts with a nucleophile, or undergoes intramolecular cyclization, with displacement of the sulfonate group. | Serves as the leaving group, facilitating the formation of the final product. | Thiolate opening chemtube3d.com |

Kinetic Analyses of Reactions Involving Fluorobenzenesulfonic Acid Derivatives

The kinetics of solvolysis reactions of benzenesulfonic acid derivatives, such as this compound, are significantly influenced by the nature of substituents on the aromatic ring. The fluorine atom at the meta position in this compound acts as an electron-withdrawing group primarily through its inductive effect. This electronic influence affects the stability of the transition state and, consequently, the rate of reaction.

Kinetic studies on the solvolysis of various substituted methyl benzenesulfonates provide insight into the mechanism of these reactions. For instance, the solvolysis of methyl arenesulfonates is generally considered to proceed via an SN2 mechanism, where the solvent acts as the nucleophile. The rate of these reactions is sensitive to both the nucleophilicity and the ionizing power of the solvent. beilstein-journals.org

The presence of an electron-withdrawing substituent, such as a fluoro or nitro group, on the benzene ring is expected to have a distinct effect on the solvolysis rate. By withdrawing electron density from the sulfonyl sulfur atom, the substituent makes the sulfur atom more electrophilic and more susceptible to nucleophilic attack. However, this is counterbalanced by the fact that electron-withdrawing groups also destabilize any positive charge buildup on the sulfur atom in the transition state. In an SN2 reaction, where bond formation and bond breaking are concerted, the effect on the leaving group's ability to depart is also a critical factor.

Kinetic data from the hydrolysis of various para-substituted methyl benzenesulfonates in water show the relative effects of these substituents. While specific data for the 3-fluoro isomer is not detailed in the provided context, data for analogous compounds illustrate the expected trends. For example, the rate ratio for solvolysis in H₂O versus D₂O (a kinetic solvent isotope effect, KSIE) for methyl p-fluorobenzenesulphonate is approximately 0.9, similar to other methyl benzenesulfonates, suggesting a consistent mechanism across the series. cdnsciencepub.com The introduction of electron-withdrawing groups like p-nitro on related benzenesulfonyl chlorides leads to an appreciable increase in the hydrolysis rate compared to unsubstituted or electron-donating substituted analogues, which supports the idea of a more electrophilic sulfur center facilitating the nucleophilic attack by water. beilstein-journals.org

Table 2: Relative Rates of Hydrolysis for Substituted Methyl Benzenesulfonates (Illustrative)

| Substituent (X) in X-C₆H₄SO₃CH₃ | Relative Rate (kₓ/kн) | Expected Electronic Effect | Reference |

| p-Methoxy | < 1 | Electron-donating (Resonance) | cdnsciencepub.com |

| p-Methyl | ~ 1 | Weakly electron-donating (Inductive/Hyperconjugation) | cdnsciencepub.com |

| Hydrogen (H) | 1.00 | Reference | cdnsciencepub.com |

| p-Fluoro | > 1 (Slightly) | Electron-withdrawing (Inductive) | cdnsciencepub.com |

| p-Nitro | > 1 (Significantly) | Strongly electron-withdrawing (Inductive & Resonance) | beilstein-journals.org (by analogy) |

Note: The table provides a qualitative illustration based on established principles of physical organic chemistry and data for analogous systems. The exact rate for this compound would require specific experimental measurement but is expected to be faster than the unsubstituted ester due to the electron-withdrawing nature of fluorine.

Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is the cornerstone for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For methyl 3-fluorobenzenesulfonate, a suite of NMR experiments (¹H, ¹³C, and ¹⁹F) is employed to confirm its constitution. amazonaws.com

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR analysis of this compound reveals distinct signals corresponding to the aromatic protons and the methyl ester protons. The aromatic region typically displays complex multiplets between δ 7.30 and 7.80 ppm due to the fluorine substitution.

Detailed analysis of related structures, such as other 3-fluorobenzenesulfonate esters, provides a clear model for the expected signals. nih.govnih.gov For instance, the proton ortho to the fluorine atom and meta to the sulfonate group often appears as a triplet of doublets of doublets around δ 7.41 ppm. amazonaws.com The proton para to the fluorine shows as a triplet of doublets near δ 7.51-7.60 ppm. nih.govnih.gov The protons ortho to the sulfonate group appear further downfield, from δ 7.56 to 7.73 ppm. amazonaws.comnih.gov The methyl group (CH₃) of the ester is expected to present as a sharp singlet, shifted downfield by the adjacent electronegative oxygen atom.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Source |

|---|---|---|---|---|

| Ar-H (ortho to -SO₃CH₃) | ~7.70 - 7.73 | m | - | amazonaws.com |

| Ar-H (para to -F) | ~7.58 - 7.66 | m (td) | ~8.1, 5.2 | amazonaws.comnih.gov |

| Ar-H (ortho to -SO₃CH₃) | ~7.51 - 7.56 | m (dt) | ~7.8, 1.2 | amazonaws.comnih.gov |

| Ar-H (ortho to -F) | ~7.33 - 7.41 | m (tdd) | ~8.2, 2.5, 1.0 | amazonaws.comnih.gov |

| -OCH₃ | ~3.90 | s | - | Expected Value |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides a count of non-equivalent carbon atoms and information about their chemical environment. A key feature in the spectrum of this compound is the large coupling constant between the fluorine atom and the carbon to which it is directly attached (¹JCF). mdpi.com

Based on data from analogous structures, the carbon atom bonded to fluorine (C3) is expected to appear as a doublet with a large coupling constant of approximately 252.7 Hz, at a chemical shift of around δ 162.7 ppm. amazonaws.com The other aromatic carbons also exhibit coupling to the fluorine atom, with coupling constants decreasing with distance (²JCF > ³JCF > ⁴JCF). amazonaws.commdpi.com The carbon atom of the methyl group is anticipated to appear as a single peak.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity (C-F Coupling) | Coupling Constant (JCF, Hz) | Source |

|---|---|---|---|---|

| C3 (C-F) | ~162.7 | d | ~252.7 | amazonaws.com |

| C1 (C-SO₃) | ~137.2 | d | ~7.1 | amazonaws.com |

| C5 | ~131.6 | d | ~7.6 | amazonaws.com |

| C6 | ~124.5 | d | ~3.3 | amazonaws.com |

| C4 | ~121.6 | d | ~21.2 | amazonaws.com |

| C2 | ~115.3 | d | ~24.9 | amazonaws.com |

| -OCH₃ | ~58.0 | s | - | Expected Value |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR)

¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum. In related 3-fluorobenzenesulfonate derivatives, this signal typically appears at a chemical shift of approximately -110 ppm. amazonaws.comd-nb.info This characteristic shift provides definitive evidence for the presence and electronic environment of the fluorine atom on the benzene (B151609) ring.

| Fluorine Assignment | Expected Chemical Shift (δ, ppm) | Source |

|---|---|---|

| Ar-F | -110.1 to -110.6 | amazonaws.comd-nb.info |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental formula of a compound with high confidence. nih.govfrontiersin.org For this compound (C₇H₇FO₃S), HRMS analysis would be used to confirm its elemental composition by comparing the experimentally measured mass to the theoretically calculated mass. nih.govrsc.org The analysis is typically performed using electrospray ionization (ESI), which generates ions such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. nih.govrsc.org

| Ion | Calculated Mass (m/z) |

|---|---|

| [M+H]⁺ | 191.01487 |

| [M+Na]⁺ | 213.00481 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by strong absorptions corresponding to the sulfonate group.

The most prominent peaks are the asymmetric and symmetric stretching vibrations of the S=O bonds, which are typically observed around 1376 cm⁻¹ and 1180-1186 cm⁻¹, respectively. amazonaws.commdpi.com Other characteristic absorptions include those for the C-F bond and the aromatic C-H bonds. amazonaws.commdpi.com

| Functional Group | Vibrational Mode | Expected Frequency (ν, cm⁻¹) | Source |

|---|---|---|---|

| S=O | Asymmetric Stretch | ~1376 | amazonaws.com |

| S=O | Symmetric Stretch | ~1180 - 1186 | amazonaws.commdpi.com |

| C-O | Stretch | ~1086 | mdpi.com |

| C-F | Stretch | ~1171 | mdpi.com |

Computational Chemistry and Theoretical Studies in Methyl 3 Fluorobenzenesulfonate Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in characterizing the electronic properties of methyl 3-fluorobenzenesulfonate. These calculations allow for the precise determination of the molecule's three-dimensional geometry, the distribution of electron density, and the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Research in related fluorinated sulfonate systems commonly employs DFT methods to predict molecular structure and reactivity. semanticscholar.org The choice of functional and basis set is critical for accuracy. Methodologies such as the B3LYP functional combined with basis sets like 6-31G(d) or 6-311+G(d,p) have been successfully used for geometry optimization and property calculation of similar molecules. amazonaws.comresearchgate.net

The electronic structure provides critical clues to the molecule's reactivity. For instance, the calculated electrostatic potential map can identify electron-rich and electron-deficient regions, predicting sites susceptible to nucleophilic or electrophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. semanticscholar.org In the case of this compound, these calculations can quantify the electron-withdrawing effects of the fluorine atom and the sulfonate group on the benzene (B151609) ring, thereby predicting the molecule's behavior in chemical reactions.

Table 1: Common Parameters in Quantum Chemical Calculations for Sulfonate Esters

| Parameter | Description | Typical Application |

|---|---|---|

| Methodology | Density Functional Theory (DFT) | Geometry optimization, electronic property calculation. |

| Functional | B3LYP | A hybrid functional providing a good balance of accuracy and computational cost. amazonaws.comresearchgate.net |

| Basis Set | 6-31G(d), 6-311+G(d,p) | Describes the spatial distribution of electrons. The inclusion of polarization (d) and diffuse (p) functions is crucial for accuracy. amazonaws.comresearchgate.net |

| Calculated Properties | Optimized Geometry, HOMO/LUMO Energies, Electrostatic Potential | Predicts molecular shape, reactivity, and interaction sites. semanticscholar.org |

Reaction Mechanism Elucidation and Transition State Analysis through Computational Modeling

Computational modeling is a powerful asset for mapping out the intricate pathways of chemical reactions involving fluorinated sulfonate esters. By calculating the potential energy surface of a reaction, researchers can identify and characterize all stationary points, including reactants, products, intermediates, and, most importantly, transition states. amazonaws.com

The process begins with the optimization of the geometries of all proposed species. Frequency calculations are then performed to confirm their nature; a stable intermediate will have all real (positive) vibrational frequencies, while a transition state is characterized by having exactly one imaginary frequency. amazonaws.com This imaginary frequency corresponds to the motion along the reaction coordinate, for example, the breaking or forming of a specific bond.

To ensure that a calculated transition state correctly connects the intended reactants and products, an Intrinsic Reaction Coordinate (IRC) analysis is performed. amazonaws.com This traces the minimum energy path downhill from the transition state, confirming the reaction pathway. This approach has been used to study various reactions, including nucleophilic substitutions and decomposition pathways. amazonaws.com For example, theoretical calculations can compare the activation energies (ΔEa) of different potential mechanisms, such as catalyzed versus uncatalyzed reactions, to predict the most favorable pathway under specific conditions. google.com

Table 2: Steps for Computational Reaction Mechanism Analysis

| Step | Purpose | Computational Method |

|---|---|---|

| 1. Geometry Optimization | Find the lowest energy structure for reactants, products, and intermediates. | DFT (e.g., B3LYP/6-31G(d)) |

| 2. Transition State Search | Locate the saddle point on the potential energy surface between reactants and products. | Synchronous Transit-Guided Quasi-Newton (STQN) or similar algorithms. |

| 3. Frequency Calculation | Characterize stationary points and obtain zero-point vibrational energies. | DFT; confirms intermediates (no imaginary frequencies) and transition states (one imaginary frequency). amazonaws.com |

| 4. IRC Analysis | Verify that the transition state connects the correct reactant and product states. | Intrinsic Reaction Coordinate following. amazonaws.com |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Fluorinated Sulfonate Esters

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activity or chemical reactivity. For fluorinated sulfonate esters, QSAR models can be developed to predict properties such as enzyme inhibitory activity, cytotoxicity, or hydrolytic stability. nih.govacs.org

The development of robust QSAR models for fluorinated compounds presents unique challenges, particularly due to the strong electronic effects of fluorine and the potential for the compounds to exist as anions under physiological conditions. oup.com A typical QSAR study involves calculating a set of molecular descriptors for each compound in a training set. These descriptors, which quantify various steric, electronic, and hydrophobic properties, are then used to build a regression model against the measured activity.

Studies on the hydrolysis rates of perfluorinated alkyl esters have demonstrated the utility of QSAR, while also highlighting the need for highly accurate calculated descriptors, such as pKa values, to improve the predictive power of the models. acs.org The insights gained from QSAR can guide the design of new fluorinated sulfonate esters with optimized properties, reducing the need for extensive experimental synthesis and testing.

Table 3: Selected Descriptors Used in QSAR Models for Fluorinated Compounds

| Descriptor Type | Example Descriptor | Information Provided | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energies | Relates to chemical reactivity and ability to participate in charge transfer. | semanticscholar.org |

| Electronic | pKa | Describes the extent of ionization at a given pH, crucial for bioavailability and interaction. | acs.org |

| Topological | Molecular Connectivity Indices | Encodes information about the size, shape, and branching of the molecule. | nih.gov |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Measures hydrophobicity, which influences membrane permeability and binding. | oup.com |

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational simulation that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This technique is widely used to study how derivatives of this compound might interact with biological targets, providing a rationale for their observed biological activities. semanticscholar.orgnih.gov

In a typical docking study, the three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). A derivative, such as 2-acetyl-4-methyl-6-nitrophenyl 3-fluorobenzenesulfonate, is then computationally placed into the protein's active site. mdpi.com Scoring functions are used to estimate the binding affinity, often reported in kcal/mol, and to rank different binding poses.

These simulations can reveal specific molecular interactions that stabilize the ligand-protein complex. For instance, docking studies of a 4-fluorobenzenesulfonate derivative with ectonucleotidases identified key hydrogen bonds and π–π stacking interactions with specific amino acid residues in the active site. nih.gov The results of docking are often correlated with experimental inhibition data, such as IC50 values. A strong correlation can validate the binding mode and provide a reliable model for the rational design of more potent and selective inhibitors. nih.govmdpi.com

Table 4: Examples of Molecular Docking Studies with Fluorinated Sulfonate Esters

| Compound Class | Protein Target | Key Findings | Reference |

|---|---|---|---|

| Fluorinated benzenesulfonic ester derivatives | α-Glucosidase | A 3-fluorophenylsulfonyl derivative showed inhibitory activity (IC50 = 8.6 ± 0.025 µM), and docking was used to rationalize the structure-activity relationship. | mdpi.com |

| Naphthalene-based sulfonate derivatives | Tyrosinase, Pancreatic Lipase | Docking revealed binding affinities and specific electrostatic interactions contributing to enzyme inhibition. | semanticscholar.org |

| Tricyclic coumarin (B35378) 4-fluorobenzenesulphonate | Human Intestinal Alkaline Phosphatase (h-IAP) | Identified as a potent inhibitor (IC50 = 0.45 ± 0.02 μM), with docking used to rationalize binding site interactions. | nih.gov |

Applications of Methyl 3 Fluorobenzenesulfonate and Its Derivatives in Specialized Organic Synthesis

Reagent in the Preparation of Complex Fluorinated Aromatic Compounds

Methyl 3-fluorobenzenesulfonate functions as a potent bifunctional reagent in the synthesis of complex fluorinated aromatic compounds. Its reactivity stems from two primary modes of action: as a methylating agent and as a precursor to the 3-fluorobenzenesulfonyl group, which can be transferred to other molecules.

As a methylating agent, it is comparable to other strong electrophilic methylating reagents like methyl triflate. The sulfonate is an excellent leaving group, facilitating the transfer of the methyl group to a wide range of nucleophiles. This is particularly useful in the N-methylation of heterocyclic compounds or the O-methylation of phenols, which are key steps in modifying the properties of drug candidates and other bioactive molecules.

More significantly, the 3-fluorobenzenesulfonyl moiety itself is used to build complex molecular structures. In a documented synthesis, the related 3-fluorobenzenesulfonyl chloride is reacted with substituted 2-hydroxyacetophenones in the presence of a base like triethylamine (B128534). mdpi.com This reaction yields complex sulfonic ester derivatives, effectively attaching the fluorinated aromatic ring to another molecular scaffold via a stable sulfonate linkage. mdpi.com This strategy is a reliable method for creating elaborate molecules that incorporate the specific electronic properties of the fluorine substituent.

Table 1: Representative Synthesis of a Fluorinated Aromatic Sulfonic Ester

| Reactant A | Reactant B | Base | Product | Yield | Reference |

|---|

Precursor for Advanced Chemical Entities

Beyond its role as a direct reagent, derivatives of this compound serve as fundamental building blocks, or precursors, for advanced chemical entities, most notably in the field of polymer chemistry. The fluorinated benzenesulfonate (B1194179) structure is incorporated into monomers that are then used in polycondensation reactions to create high-performance polymers. acs.org

For instance, sulfonated aromatic polymers such as sulfonated poly(aryl ether)s and polysulfones (PSU) are synthesized using monomers derived from fluorinated benzenesulfonates, like potassium 5,5'-sulfonylbis(2-fluorobenzenesulfonate). acs.orgrsc.org These polymers are engineered to have specific properties, including high thermal stability and proton conductivity. acs.org Such characteristics make them highly valuable as advanced chemical entities for demanding applications, particularly in the development of proton exchange membranes (PEMs) for fuel cells and water electrolysis systems. acs.orgresearchgate.net The incorporation of the fluorosulfonyl group is critical for achieving the desired ion-exchange capacity and mechanical stability in the final polymer membrane. acs.org

Table 2: Fluorobenzenesulfonate Derivatives as Precursors in Polymer Synthesis

| Precursor Monomer Type | Resulting Polymer | Application | Reference |

|---|---|---|---|

| Potassium 5,5'-sulfonylbis(2-fluorobenzenesulfonate) | Sulfonic Aromatic Compound (SAC) | Ionic cross-linker for AEMs | rsc.org |

| Disodium 3,3′-disulfonate-4,4′-dichlorodiphenylsulfone | Sulfonated poly(arylene ether sulfone) | Proton Exchange Membranes (PEMs) | researchgate.net |

Derivatization Chemistry for Novel Molecular Architectures

The derivatization of the 3-fluorobenzenesulfonate structure is a key strategy for creating novel molecular architectures with tailored properties. By reacting a 3-fluorobenzenesulfonyl precursor, typically the sulfonyl chloride, with other complex molecules, chemists can construct new entities that combine the features of each component.

A clear example of this is the synthesis of fluorinated benzenesulfonic ester derivatives from various 5-substituted 2-hydroxyacetophenones. mdpi.com In these reactions, the hydroxyl group of the acetophenone (B1666503) attacks the sulfonyl chloride, forming a new ester bond and linking the two distinct aromatic systems. mdpi.com This process, conducted under mild conditions using triethylamine in dichloromethane (B109758), results in high yields of novel, pure products after simple recrystallization. mdpi.com

The resulting molecular architecture, such as 2-Acetyl-4-methyl-6-nitrophenyl 3-fluorobenzenesulfonate, is a sophisticated combination of a nitrated acetophenone scaffold and a fluorinated benzenesulfonate moiety. mdpi.com The properties of such novel molecules, including their potential as enzyme inhibitors, are a direct result of this deliberate chemical derivatization, which leverages the reactivity of the sulfonyl group to build complex and functionally diverse structures. mdpi.com

Table 3: Derivatization to Form a Novel Sulfonic Ester Architecture

| Scaffold | Derivatizing Reagent | Base/Solvent | Resulting Molecular Architecture | Reference |

|---|

Structure Activity Relationship Sar Investigations of Fluorinated Benzenesulfonic Esters in Biochemical Systems

Systematic Structural Modifications and their Influence on Biological Activity

Systematic modifications of fluorinated benzenesulfonic esters have provided significant insights into their structure-activity relationships. A key factor influencing biological activity is the position of the fluorine atom on the benzene (B151609) ring.

In a study evaluating a series of fluorinated phenylsulfonyl derivatives for their inhibitory effect on α-glucosidase, the positional isomerism of the fluorine atom had a profound impact on potency. mdpi.com The derivative with the fluorine at the ortho-position (2-fluoro) was the most active, followed by the meta- (3-fluoro) and then the para- (4-fluoro) substituted compounds. mdpi.com This demonstrates a clear trend where inhibitory activity decreases as the fluorine atom moves from the ortho to the para position.

Furthermore, replacing the single fluorine with other fluorine-containing groups like trifluoromethyl (-CF₃) or trifluoromethoxy (-OCF₃) at the para-position resulted in significantly enhanced inhibitory effects against α-glucosidase, with the 4-(trifluoromethoxyphenyl)sulfonyl derivative showing the highest activity in the series. mdpi.com

Another area of investigation involves comparing the sulfonate moiety to other functional groups. In a study on 1,3,4-oxadiazole (B1194373) derivatives with antibacterial properties, compounds containing a sulfonate structure were found to be significantly more effective than their corresponding carboxylate counterparts. nih.gov This suggests that the sulfonate group itself is crucial for the observed inhibitory effect in that chemical series. nih.gov

| Compound Series and Modification | Target/Organism | Activity (IC₅₀/EC₅₀) | Source |

| Phenylsulfonyl Derivatives (vs. α-glucosidase) | |||

| 2-(Fluorophenyl)sulfonyl derivative (ortho) | α-glucosidase | 5.6 ± 0.038 µM | mdpi.com |

| 3-(Fluorophenyl)sulfonyl derivative (meta) | α-glucosidase | 8.6 ± 0.025 µM | mdpi.com |

| 4-(Fluorophenyl)sulfonyl derivative (para) | α-glucosidase | 27.4 ± 0.044 µM | mdpi.com |

| 4-(Trifluoromethylphenyl)sulfonyl derivative | α-glucosidase | 6.4 ± 0.012 µM | mdpi.com |

| 4-(Trifluoromethoxyphenyl)sulfonyl derivative | α-glucosidase | 3.1 ± 0.043 µM | mdpi.com |

| 1,3,4-Oxadiazole Derivatives (vs. Xoo) | |||

| General finding for sulfonate vs. carboxylate | Xanthomonas oryzae pv. oryzae (Xoo) | Sulfonate derivatives were significantly more efficient | nih.gov |

| Active derivatives (e.g., 4a-1 to 4a-4) | Xanthomonas oryzae pv. oryzae (Xoo) | 50.1-112.5 µM | nih.gov |

Academic Studies on Enzyme Inhibition by Fluorinated Sulfonate Esters

Fluorinated sulfonate esters have been the subject of numerous academic studies focusing on their potential as enzyme inhibitors for various diseases. The sulfonate ester functional head is capable of engaging in noncovalent interactions with key amino acid residues like lysine, histidine, serine, and tyrosine within enzyme active sites. mdpi.com

One prominent area of research is the inhibition of enzymes related to type 2 diabetes mellitus. A series of fluorinated benzenesulfonic ester derivatives of 5-substituted 2-hydroxy-3-nitroacetophenones were assayed for their inhibitory effects against α-glucosidase, α-amylase, protein tyrosine phosphatase 1B (PTP1B), and vascular endothelial growth factor receptor-2 (VEGFR-2). mdpi.comnih.gov The 3-fluorophenyl)sulfonyl derivative (compound 2b) exhibited an IC₅₀ value of 8.6 ± 0.025 µM against α-glucosidase. mdpi.com Comparative studies within this series confirmed that fluoro-substituted derivatives were generally the most active against the tested enzymes. mdpi.com

In the field of antibacterial research, derivatives such as (5-(methylthio)-1,3,4-oxadiazol-2-yl)methyl 3-fluorobenzenesulfonate have been synthesized and evaluated. nih.gov Studies on novel 1,3,4-oxadiazole derivatives containing a sulfonate moiety revealed good antibacterial activity against plant phytopathogens like Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac). nih.gov For example, certain derivatives in this class showed curative activity against rice bacterial leaf blight that was superior to commercial bactericides. nih.gov Scanning electron microscopy analysis of one of the potent compounds from this series indicated that it worked by causing rupture or deformation of the bacterial cell membrane. nih.gov

Other research has explored new sulfonate ester-linked fluorinated hydrazone derivatives as multitarget inhibitors of human carbonic anhydrase (hCA) isoforms and cholinesterases (AChE and BChE), with some compounds showing potent inhibition in the low nanomolar range. researchgate.netnih.gov

Elucidation of Ligand-Target Interactions from Structural Variations

The elucidation of how these esters interact with their biological targets is key to understanding their activity. The ability of a drug molecule to bind effectively is influenced by its conformation, which allows it to fit within a receptor's binding site. mdpi.com The sulfonic ester group is known to play a role in controlling the conformation of the molecule, potentially facilitating more extensive hydrophilic and hydrophobic contacts with amino acid residues in the receptor compared to a standard ester group. mdpi.com

X-ray diffraction analysis of a representative fluorinated sulfonic ester revealed that the sulfonate group deviates significantly from the coplanarity of an attached acetophenone (B1666503) scaffold. mdpi.com This geometric distortion, characterized by a C-O-S-C torsion angle of 83.58°, is proposed to increase aromatic-aromatic interactions with amino acid residues in the active sites of target enzymes. mdpi.com The propensity of the sulfonate head to form noncovalent bonds with various amino acid residues is a primary driver of its ability to inhibit enzymes. mdpi.com

Emerging Research Frontiers and Future Directions

Exploration of Asymmetric Synthesis Methodologies

While direct research on using Methyl 3-fluorobenzenesulfonate in asymmetric synthesis is still developing, the broader class of sulfonate esters is crucial in modern organic synthesis, often as a leaving group in stereoselective reactions. The principles applied to related sulfonates are paving the way for the future application of the 3-fluoro substituted variant.

Research into the total synthesis of natural products like the Amaryllidaceae alkaloids demonstrates the power of asymmetric organocatalytic sequences. mcmaster.ca For instance, the synthesis of (+)-trans-dihydronarciclasine derivatives involves complex cycloadditions to create densely functionalized and stereochemically rich cyclic systems. mcmaster.ca In such syntheses, sulfonate esters are frequently employed to control the stereochemical outcome of key bond-forming steps. The unique electronic properties imparted by the fluorine atom in this compound could offer alternative reactivity and selectivity in similar complex syntheses. Future work may focus on leveraging the 3-fluorobenzenesulfonate group to influence the diastereoselectivity or enantioselectivity of catalytic reactions, providing new pathways to valuable chiral molecules. mcmaster.ca

Development of Sustainable and Green Synthetic Protocols

The development of environmentally benign chemical processes is a major frontier in chemical research, and the synthesis of sulfonyl derivatives is no exception. Current research emphasizes the move away from traditional reagents like sulfonyl chlorides towards more stable and selectively reactive sulfonyl fluorides.

Recent advancements include nickel-catalyzed methods for creating sulfonyl fluorides from vinyl and benzyl (B1604629) bromides using sodium dithionite (B78146) (Na₂S₂O₄) as a sulfur dioxide source. acs.org These protocols operate under mild conditions and show good tolerance for a variety of functional groups, representing a greener alternative to harsher traditional methods. acs.org Similarly, efficient protocols for synthesizing sulfonyl fluorides using potassium fluoride (B91410) as the sole fluorine source are being developed. acs.org Another innovative approach involves the use of cost-effective sodium perfluoroalkane sulfinates (RƒSO₂Na) and N-hydroxylamines with cerium(IV) ammonium (B1175870) nitrate (B79036) (CAN) in oxidative cross-coupling reactions, avoiding the need for transition-metal catalysts. acs.org

The synthesis of (5-(methylthio)-1,3,4-oxadiazol-2-yl)this compound has been reported with a good yield of 72.5%, showcasing the application of the 3-fluorobenzenesulfonate moiety in creating novel heterocyclic compounds. mdpi.com As the field progresses, these sustainable principles will likely be applied to the industrial-scale production of this compound and its derivatives, reducing waste and improving safety.

Application in Advanced Materials Science and Functional Polymers

The incorporation of fluorinated sulfonate groups into polymers is a key strategy for developing advanced materials with tailored properties for applications like proton exchange membranes (PEMs) in fuel cells. 20.210.105 The sulfonate group provides hydrophilicity and ionic conductivity, while the fluorine atoms enhance thermal and chemical stability.

Researchers are actively designing and synthesizing novel poly(arylene ether)s by incorporating sulfonate-containing monomers. For example, a series of N-alkyl-N-phenyl-3,5-difluorobenzene sulfonamide monomers were polymerized with Bisphenol-A to create poly(arylene ether)s. researchgate.net Studies on these polymers revealed that while thermal stability was not significantly affected by the alkyl chain length (degradation temperatures were between 359–370 °C), the glass transition temperature (Tg) was highly dependent on it, ranging from 122 °C for a methyl group to 46 °C for a dodecyl group. researchgate.net

This ability to fine-tune material properties by altering side-chain structures is a significant area of research. This compound, with its specific substitution pattern, represents a potential monomer or modifying agent for creating functional polymers with unique combinations of conductivity, thermal stability, and processability. Future research will likely explore its copolymerization with other monomers to create materials for electronics, membranes, and other high-performance applications.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design and discovery of new molecules with desired properties. springernature.com These computational tools are being applied to predict molecular properties, optimize reaction conditions, and even design novel compounds from scratch (de novo design). nih.govmdpi.com

While specific ML models for this compound are not yet widely published, the frameworks are in place. Future research will undoubtedly apply these techniques to predict how the 3-fluoro substitution pattern influences properties compared to other isomers or related sulfonate esters. This could rapidly identify promising applications for the compound in areas from drug discovery to materials science, prioritizing experimental work and reducing development time and costs. springernature.comnih.gov For example, ML algorithms trained on large datasets of chemical reactions could predict the optimal conditions for synthesizing or using this compound in complex chemical transformations.

Q & A

Basic: What are the standard synthetic routes for preparing methyl 3-fluorobenzenesulfonate, and how are reaction conditions optimized?

This compound is typically synthesized via sulfonation or sulfonyl chloride intermediates. A common approach involves reacting 3-fluorobenzenesulfonyl chloride with methanol under controlled alkaline conditions to avoid hydrolysis. Optimization focuses on:

- Temperature control : Maintaining 0–5°C during sulfonation to minimize side reactions .

- Solvent selection : Using anhydrous dichloromethane or tetrahydrofuran to enhance reactivity .

- Catalyst use : Triethylamine or pyridine to neutralize HCl byproducts and drive the reaction forward .

Purification often employs column chromatography (silica gel, hexane/ethyl acetate) or recrystallization .

Basic: What analytical techniques are most reliable for characterizing this compound?

Key methods include:

- Nuclear Magnetic Resonance (NMR) : NMR detects fluorine environments ( to -120 ppm for aromatic F), while NMR identifies methyl ester protons (~3.9 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reversed-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological studies) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks ([M+H] at m/z 218.2) .

Advanced: How can researchers resolve contradictions in reactivity data for this compound in nucleophilic substitution reactions?

Conflicting reactivity reports (e.g., with amines vs. alcohols) may arise from solvent polarity, steric effects, or competing hydrolysis. Methodological strategies include:

- Kinetic studies : Monitor reaction progress via time-resolved NMR to identify intermediates .

- Computational modeling : Density Functional Theory (DFT) calculations predict transition states and regioselectivity .

- Controlled hydrolysis assays : Compare rates in aqueous vs. anhydrous conditions to quantify stability .

Documenting solvent dielectric constants and nucleophile pKa values is critical for reproducibility .

Advanced: What strategies are recommended for optimizing this compound’s stability in long-term storage?

Degradation pathways (hydrolysis, oxidation) require mitigation via:

- Storage conditions : -20°C in amber vials under inert gas (argon) to prevent moisture/oxygen exposure .

- Stabilizers : Adding molecular sieves (3Å) or antioxidants (BHT) at 0.1% w/w .

- Stability assays : Periodic HPLC-UV analysis to track degradation products (e.g., 3-fluorobenzenesulfonic acid) .

Basic: How is this compound utilized as a reference standard in analytical chemistry?

It serves as:

- HPLC calibration : For sulfonate esters in pharmacokinetic studies, using retention time matching .

- Mass spectrometry libraries : Spectral databases (e.g., NIST) incorporate its fragmentation patterns .

- Fluorine-18 radiolabeling : As a non-radioactive surrogate for PET tracer development .

Advanced: How can structure-activity relationship (SAR) studies be designed using this compound derivatives?

SAR frameworks involve:

- Derivatization : Synthesizing analogs with substituents at the 4-position (e.g., methyl, nitro) to assess electronic effects .

- Biological assays : Testing inhibitory potency against sulfotransferases or kinases, correlating IC with Hammett σ values .

- Crystallography : Co-crystallizing derivatives with target proteins (e.g., PDB entries) to map binding interactions .

Advanced: What computational tools are effective for predicting this compound’s interactions in biological systems?

- Molecular docking (AutoDock Vina) : Screens binding affinity to sulfonamide-binding enzymes .

- MD simulations (GROMACS) : Models solvation dynamics and membrane permeability .

- ADMET prediction (SwissADME) : Estimates toxicity risks (e.g., hERG inhibition) .

Basic: What safety protocols are critical when handling this compound?

- Personal protective equipment (PPE) : Nitrile gloves, goggles, and fume hoods mandatory due to skin/eye corrosion risks .

- Spill management : Neutralize with sodium bicarbonate and adsorb using vermiculite .

- Waste disposal : Incineration at >1000°C to prevent sulfonic acid release .

Advanced: How can methodological studies address reproducibility challenges in this compound research?

Adopt guidelines from methodological frameworks :

- Pre-registration : Publish protocols (e.g., on Open Science Framework) detailing reaction scales and equipment.

- Blinded analysis : Independent replication of kinetic or spectral data.

- Meta-analyses : Aggregate data from multiple labs to identify outlier sources (e.g., humidity variations).

Advanced: What are the implications of this compound’s electronic effects on its reactivity in cross-coupling reactions?

The electron-withdrawing fluorine and sulfonate groups:

- Activate aryl rings : Enhance oxidative addition in Suzuki-Miyaura couplings (Pd catalysts) .

- Direct regioselectivity : Meta-substitution patterns dominate in electrophilic aromatic substitutions .

- Modulate redox potentials : Cyclic voltammetry (CV) shows irreversible oxidation peaks at +1.2 V vs. Ag/AgCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.